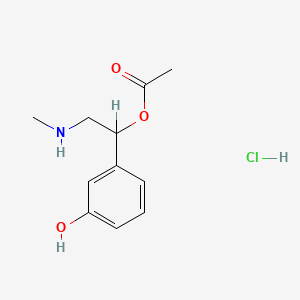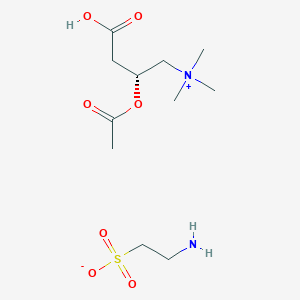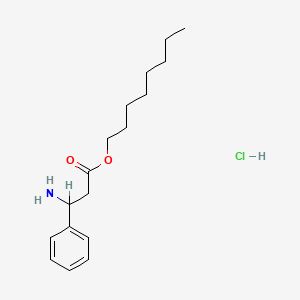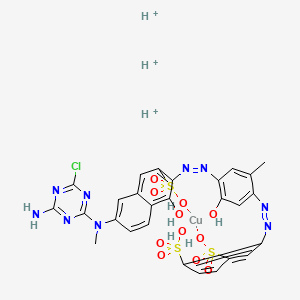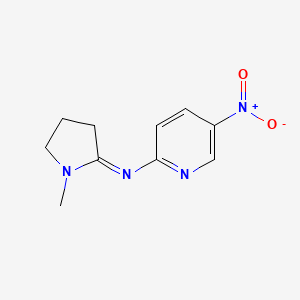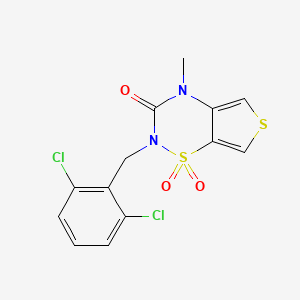
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((2,6-dichlorophenyl)methyl)-4-methyl-, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((2,6-dichlorophenyl)methyl)-4-methyl-, 1,1-dioxide is a complex organic compound that belongs to the class of thiadiazines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((2,6-dichlorophenyl)methyl)-4-methyl-, 1,1-dioxide typically involves multi-step organic reactions. Common starting materials include thieno compounds and dichlorophenyl derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiadiazine derivatives.
Biology
In biology, it may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers explore its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific diseases.
Industry
In industry, it may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiadiazine derivatives, such as:
- 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one derivatives with different substituents.
- Thiadiazole compounds with similar structural motifs.
Uniqueness
What sets 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((2,6-dichlorophenyl)methyl)-4-methyl-, 1,1-dioxide apart is its specific substitution pattern, which may confer unique reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
214916-36-6 |
|---|---|
Formule moléculaire |
C13H10Cl2N2O3S2 |
Poids moléculaire |
377.3 g/mol |
Nom IUPAC |
2-[(2,6-dichlorophenyl)methyl]-4-methyl-1,1-dioxothieno[3,4-e][1,2,4]thiadiazin-3-one |
InChI |
InChI=1S/C13H10Cl2N2O3S2/c1-16-11-6-21-7-12(11)22(19,20)17(13(16)18)5-8-9(14)3-2-4-10(8)15/h2-4,6-7H,5H2,1H3 |
Clé InChI |
NZQCIMMMJGUFGM-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CSC=C2S(=O)(=O)N(C1=O)CC3=C(C=CC=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


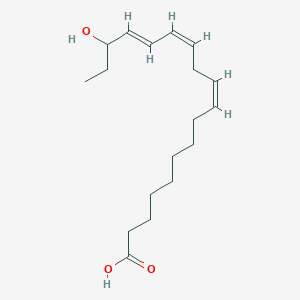
![N,N-dimethyl-2-[1-(2-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12761419.png)
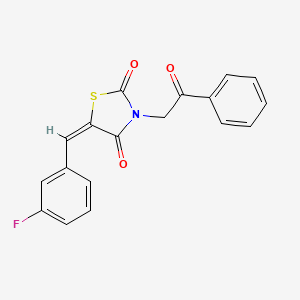

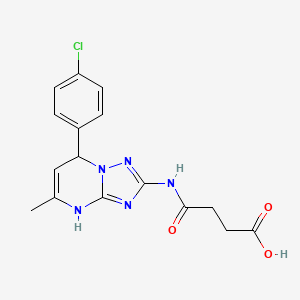
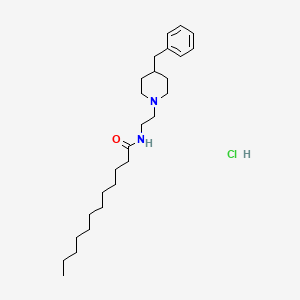
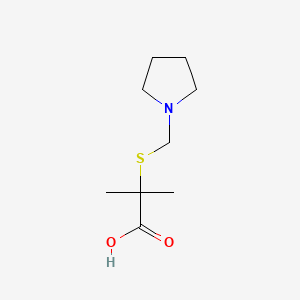
![9-Octadecenamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-, (9Z)-](/img/structure/B12761453.png)
